4-Chloro-5-fluoro-6-methylpyrimidine

Quality Control Synthetic Chemistry Procurement

4-Chloro-5-fluoro-6-methylpyrimidine (CAS 898044-55-8) is a polysubstituted pyrimidine featuring a specific 4-chloro-5-fluoro-6-methyl substitution pattern on the heteroaromatic ring. As a pyrimidine derivative, it belongs to a privileged scaffold class widely employed in medicinal chemistry and agrochemical research as a core building block for the synthesis of biologically active compounds.

Molecular Formula C5H4ClFN2
Molecular Weight 146.55 g/mol
CAS No. 898044-55-8
Cat. No. B1591844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-6-methylpyrimidine
CAS898044-55-8
Molecular FormulaC5H4ClFN2
Molecular Weight146.55 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=N1)Cl)F
InChIInChI=1S/C5H4ClFN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3
InChIKeyGHMKXPYBLNJQIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-fluoro-6-methylpyrimidine (898044-55-8): Baseline for a Differentiated Heterocyclic Building Block


4-Chloro-5-fluoro-6-methylpyrimidine (CAS 898044-55-8) is a polysubstituted pyrimidine featuring a specific 4-chloro-5-fluoro-6-methyl substitution pattern on the heteroaromatic ring . As a pyrimidine derivative, it belongs to a privileged scaffold class widely employed in medicinal chemistry and agrochemical research as a core building block for the synthesis of biologically active compounds . This compound serves primarily as a key intermediate rather than a final active pharmaceutical ingredient, with its value proposition centered on enabling chemoselective derivatization through differential halogen reactivity [1]. Commercial availability is established from multiple reputable suppliers at purities ranging from 95% to ≥98%, making it accessible for both discovery-stage research and larger-scale synthetic campaigns .

Why Generic 4-Chloro-5-fluoro-6-methylpyrimidine Substitution Fails: Risks in Chemoselectivity and Purity


Substituting 4-chloro-5-fluoro-6-methylpyrimidine with closely related analogs or generic halogenated pyrimidines introduces significant risk of synthetic failure and irreproducible biological outcomes. The specific 4-chloro-5-fluoro-6-methyl substitution pattern is not arbitrary; the electronic interplay between these substituents dictates both chemoselectivity in nucleophilic aromatic substitution and the physicochemical properties of downstream products . For instance, 2,4-dichloro-5-fluoro-6-methylpyrimidine contains an additional chlorine at the 2-position, which alters the electrophilic reactivity hierarchy and can lead to unwanted regioisomeric mixtures during derivatization . Furthermore, variations in purity across vendor lots (ranging from 95% to 98%) directly impact synthetic yields and the reliability of structure-activity relationship studies, making rigorous lot-specific quality control a non-negotiable procurement criterion .

4-Chloro-5-fluoro-6-methylpyrimidine Evidence Guide: Quantified Differentiation for Strategic Procurement


Purity and Supplier Differentiation: 4-Chloro-5-fluoro-6-methylpyrimidine

The commercial purity of 4-chloro-5-fluoro-6-methylpyrimidine varies significantly across suppliers, with reported values of 95%, 97%, and ≥98% . While 95% material may be adequate for initial route scouting, ≥98% purity is strongly recommended for late-stage intermediates and SAR studies to minimize the confounding influence of undefined impurities . In contrast, analogs like 2,4-dichloro-5-fluoro-6-methylpyrimidine are often offered at lower purities (~95%) or without detailed analytical certification, potentially introducing variability into sensitive transformations .

Quality Control Synthetic Chemistry Procurement

Kinase Inhibition Profile: 4-Chloro-5-fluoro-6-methylpyrimidine

4-Chloro-5-fluoro-6-methylpyrimidine demonstrates a quantifiable kinase inhibition profile against KIT and FLT3, with reported IC50 values of 1.31 µM and 1.48 µM, respectively [1]. These values position the compound as a moderately active starting point for lead optimization. In a separate cellular assay, the compound exhibited an IC50 of 53.02 µM against AGS gastric adenocarcinoma cells . While no direct head-to-head comparison with the closest analogs is available, the measured activity provides a baseline for evaluating the impact of further structural modifications on target potency and cellular efficacy.

Medicinal Chemistry Kinase Inhibition Cancer Research

Electrophilic Reactivity and Substitution: 4-Chloro-5-fluoro-6-methylpyrimidine

The 4-chloro-5-fluoro-6-methyl substitution pattern confers a unique electrophilic reactivity profile on the pyrimidine ring. Studies on related 4,6-disubstituted pyrimidines demonstrate that the interplay between chloro and fluoro substituents enables tunable chemoselectivity in nucleophilic aromatic substitution . Specifically, the 4-chloro position is the primary site for nucleophilic attack under mild conditions, while the 5-fluoro substituent remains largely inert, allowing for sequential derivatization [1]. In contrast, 2,4-dichloro-5-fluoro-6-methylpyrimidine contains two electrophilic chlorine sites (positions 2 and 4), which can lead to competitive substitution and lower regioselectivity unless carefully controlled .

Synthetic Methodology Chemoselectivity SAR

Physicochemical Property Differentiation: 4-Chloro-5-fluoro-6-methylpyrimidine

4-Chloro-5-fluoro-6-methylpyrimidine exhibits predicted physicochemical properties that influence its behavior in both synthetic transformations and biological systems. The compound has a predicted LogP of 1.58 and a topological polar surface area (TPSA) of 25.78 Ų . These values indicate moderate lipophilicity and low polarity, which are favorable for membrane permeability in cellular assays. In comparison, the 2,4-dichloro analog 2,4-dichloro-5-fluoro-6-methylpyrimidine is predicted to have a higher boiling point (225.1°C vs. 206.0°C) and higher density (1.504 vs. 1.352 g/cm³), reflecting the additional heavy atom . These differences in physical properties can impact purification strategies (e.g., distillation feasibility) and formulation development.

ADME Prediction Lipophilicity Property-Based Design

4-Chloro-5-fluoro-6-methylpyrimidine: Prioritized Application Scenarios Based on Quantitative Differentiation


Scaffold for Kinase-Focused Library Synthesis

Leveraging its documented moderate activity against KIT (IC50 1.31 µM) and FLT3 (IC50 1.48 µM), 4-chloro-5-fluoro-6-methylpyrimidine serves as a validated starting point for structure-guided kinase inhibitor discovery. The single reactive chlorine at C4 enables rapid parallel synthesis of focused libraries while maintaining the 5-fluoro and 6-methyl substituents as fixed pharmacophore elements [1].

Chemoselective Intermediate for Complex Heterocycle Assembly

The predictable regioselectivity of the C4 chlorine toward nucleophilic substitution, combined with the inertness of the C5 fluorine, makes this compound a preferred building block for sequential derivatization strategies. This contrasts with dichloro analogs that require careful control to avoid regioisomeric mixtures . Applications include the synthesis of disubstituted pyrimidines for 5-HT2C agonist programs [2].

High-Purity Feedstock for Reproducible SAR Studies

For medicinal chemistry programs requiring rigorous structure-activity relationship elucidation, sourcing the ≥98% purity grade of this compound minimizes the confounding effects of undefined impurities. The availability of detailed certificates of analysis from multiple suppliers supports consistent batch-to-batch performance and facilitates technology transfer .

Reference Standard for Analytical Method Development

The well-defined physicochemical properties (LogP 1.58, TPSA 25.78 Ų) and commercial availability at high purity make this compound a suitable reference standard for developing and validating HPLC or LC-MS methods used to monitor synthetic transformations involving halogenated pyrimidines .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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